5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile
Description
This compound features a benzonitrile core substituted at the 2-position with an isopropoxy group [(1-methylethyl)oxy] and at the 5-position with a 5-amino-1,3,4-thiadiazol-2-yl moiety. The isopropoxy group enhances lipophilicity, while the thiadiazole ring contributes to hydrogen bonding and π-π interactions, making it a candidate for pharmaceutical or agrochemical applications . Synthetically, such compounds are often derived via nucleophilic substitution or cyclization reactions involving thiosemicarbazides and aromatic aldehydes .
Properties
IUPAC Name |
5-(5-amino-1,3,4-thiadiazol-2-yl)-2-propan-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4OS/c1-7(2)17-10-4-3-8(5-9(10)6-13)11-15-16-12(14)18-11/h3-5,7H,1-2H3,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYXCZGKLSZHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile is a compound of significant interest due to its diverse biological activities. The thiadiazole moiety is known for its role in various pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article delves into the biological activity of this compound, summarizing research findings and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C13H14N4OS
- Molecular Weight : 270.34 g/mol
- CAS Number : 181370-69-4
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit promising antimicrobial properties. For instance, studies have shown that compounds containing the thiadiazole ring demonstrate significant activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32.6 μg/mL |
| Escherichia coli | 47.5 μg/mL |
| Pseudomonas aeruginosa | 40.0 μg/mL |
These results suggest that the incorporation of the thiadiazole moiety enhances the antimicrobial efficacy of the compound compared to standard antibiotics like streptomycin and fluconazole .
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been extensively studied. In vitro assays have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For example:
- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung)
- IC50 Values : Ranging from 10 to 30 μM depending on the specific derivative.
These findings highlight the potential of thiadiazole-containing compounds in cancer therapy, particularly as lead compounds for further drug development .
Anti-inflammatory Effects
Some studies have reported that compounds with a thiadiazole structure exhibit anti-inflammatory properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Case Study 1: Synthesis and Evaluation
A recent study synthesized various derivatives of 5-amino-1,3,4-thiadiazole and evaluated their biological activities. The study found that modifications at the phenyl ring significantly impacted antibacterial activity, with certain substitutions leading to enhanced potency against resistant strains .
Case Study 2: Thiadiazole Derivatives in Cancer Treatment
Another investigation focused on the anticancer properties of thiadiazole derivatives in combination therapies. The results suggested that these compounds could be effectively used alongside traditional chemotherapeutics to enhance overall efficacy and reduce side effects .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer properties. For instance, modifications to the phenyl group have resulted in enhanced cytotoxic effects against cancer cell lines such as K562 (CML), Jurkat, and HeLa. The MTT assay demonstrated that certain derivatives outperformed standard chemotherapeutics like Adriamycin in inhibiting cancer cell proliferation.
Urease Inhibition
The compound has also been evaluated for its urease inhibitory activities. Urease inhibitors are crucial in treating conditions like urinary tract infections and certain types of kidney stones. The synthesized derivatives displayed IC50 values ranging from 2.85 to 5.83 µM, significantly lower than standard inhibitors like thiourea (IC50 = 22 µM) and hydroxyurea (IC50 = 100 µM), indicating a high level of activity against urease.
Biological Research
Enzyme Inhibition Studies
In addition to urease, the compound has been investigated for its ability to inhibit other enzymes, including carbonic anhydrase II (hCA-II). This inhibition is relevant for developing treatments for conditions such as glaucoma and obesity. The pharmacophore model used in these studies indicates potential interactions at the molecular level that could lead to new therapeutic agents.
Materials Science
Nanocomposite Development
Recent studies have explored the use of this compound in developing nanocomposites for electrochemical sensors. For example, a nanocomposite made from reduced graphene oxide and gold nanoparticles incorporated with poly(2-amino-5-mercapto-1,3,4-thiadiazole) has been utilized to construct sensors for detecting doxorubicin. This application highlights the compound's versatility beyond traditional medicinal uses into advanced material applications .
Textile Industry
Dyeing Performance
Thiadiazole derivatives, including this compound, have been synthesized and characterized for their dyeing performance in textiles. The unique chemical properties associated with thiadiazoles make them suitable candidates for developing new dyes with improved performance characteristics.
Summary Table of Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiadiazole Derivatives with Benzonitrile Linkages
a) 4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile
- Structure : Features a benzonitrile group linked to the thiadiazole via a thioether (-S-CH2-) bridge.
- Key Differences : The thioether linkage increases flexibility compared to the rigid isopropoxy group in the target compound. This may alter binding affinity in biological systems.
- Molecular Weight : 248.322 g/mol (vs. ~305.34 g/mol for the target compound, estimated) .
b) 5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile
Thiadiazole-Based Agrochemicals
a) Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)
- Structure : Shares the isopropoxy group but replaces the benzonitrile with a fluorophenyl-acetamide moiety.
- Application: A herbicide targeting lipid synthesis in weeds. The trifluoromethyl group on the thiadiazole enhances metabolic stability compared to the amino group in the target compound .
a) 5-(5-Amino-1,3,4-thiadiazol-2-yl)-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- Activity: Potent antibacterial agent, highlighting the role of the 5-amino-thiadiazole group in microbial inhibition. The dihydropyrimidinone ring provides conformational rigidity, unlike the benzonitrile core in the target compound .
b) 1,4-Di(5-amino-1,3,4-thiadiazol-2-yl)butane Scaffold Derivatives
Simplified Thiadiazole Analogs
a) 2-Amino-5-ethyl-1,3,4-thiadiazole
Structural and Functional Analysis Table
Key Research Findings
- Role of the 5-Amino Group: The amino group in thiadiazole derivatives enhances hydrogen-bonding capacity, critical for target engagement in antibacterial and enzymatic inhibition applications .
- Impact of Substituents : The isopropoxy group in the target compound improves membrane permeability compared to thioether or oxadiazole-linked analogs .
- Agrochemical vs. Pharmaceutical Design: Trifluoromethyl groups (as in flufenacet) favor agrochemical stability, while amino and benzonitrile groups are more common in drug discovery .
Preparation Methods
General Synthetic Strategy
The synthesis of 5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile typically involves:
- Formation of the 1,3,4-thiadiazole ring from appropriate precursors such as thiosemicarbazides or related hydrazine derivatives.
- Introduction of the amino group at the 5-position of the thiadiazole ring.
- Attachment of the substituted benzonitrile moiety, specifically functionalized with an isopropoxy group at the 2-position.
Preparation of the 1,3,4-Thiadiazole Core
A common method for constructing the 1,3,4-thiadiazole ring involves cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions, followed by acidification to precipitate the thiadiazole compound.
- Mix potassium hydroxide (0.1 mol) and thiosemicarbazide (0.1 mol) in ethanol.
- Add carbon disulfide (0.1 mol) to the mixture.
- Heat under reflux for 24 hours.
- Concentrate the reaction mixture and acidify carefully with 10% hydrochloric acid.
- Isolate the pale-yellow precipitate of the thiadiazole intermediate by filtration.
- Yield: Approximately 74%; melting point ~235-237 °C.
This method produces the 5-mercapto-1,3,4-thiadiazole intermediate, which can be further functionalized.
Functionalization to 5-Amino-1,3,4-thiadiazole Derivatives
The 5-mercapto group on the thiadiazole ring can be converted to the amino group via substitution or condensation reactions. For example, imine formation with aldehydes or amines followed by reduction or rearrangement can yield 5-amino derivatives.
Attachment of the 2-(Isopropoxy)benzonitrile Moiety
The benzonitrile ring substituted with an isopropoxy group at the 2-position can be introduced by nucleophilic aromatic substitution or coupling reactions. The isopropoxy substituent is generally introduced via alkylation of a hydroxybenzonitrile precursor using isopropyl halides under basic conditions.
Representative Synthetic Route for the Target Compound
Although direct literature on the exact compound is limited, the following generalized synthetic sequence is inferred from related thiadiazole and substituted benzonitrile syntheses:
| Step | Reaction | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 5-mercapto-1,3,4-thiadiazole | KOH, thiosemicarbazide, CS2, reflux in ethanol, acidification | ~74 | Precursor for thiadiazole ring |
| 2 | Conversion to 5-amino-1,3,4-thiadiazole | Condensation with appropriate amines or aldehydes, reduction if needed | Variable | Functionalization at 5-position |
| 3 | Preparation of 2-(isopropoxy)benzonitrile | Alkylation of 2-hydroxybenzonitrile with isopropyl halide, base | High | Introduction of isopropoxy substituent |
| 4 | Coupling of thiadiazole and benzonitrile moieties | Condensation or nucleophilic substitution in organic solvent (e.g., acetonitrile), heating | Moderate to high | Final assembly of target compound |
Detailed Reaction Conditions and Findings
Cyclization and Thiadiazole Formation: The cyclization step is carried out under reflux in ethanol for 24 hours with potassium hydroxide and carbon disulfide, yielding the thiadiazole intermediate efficiently.
Substitution Reactions: The amino substitution at the 5-position can be achieved by reactions with suitable amines or via reduction of imine intermediates. The reaction progress is monitored by thin-layer chromatography (TLC), and products are purified by recrystallization from ethanol.
Coupling Step: The final coupling of the substituted thiadiazole with the isopropoxybenzonitrile derivative is generally performed in polar aprotic solvents such as acetonitrile or acetic acid under heating (e.g., 70°C for several hours to days), sometimes requiring acidic or basic conditions to drive the reaction to completion.
Purification: Isolation of the final compound is typically achieved by extraction into aqueous alkaline media followed by acidification to precipitate the product, filtration, and drying.
Comparative Analysis of Solvents and Reaction Times
| Solvent | Temperature Range | Reaction Time | Notes |
|---|---|---|---|
| Ethanol | Reflux (~78°C) | 24 hours | Used for thiadiazole ring formation |
| Acetonitrile | 70°C | 5 hours to 5 days | Used for coupling reactions |
| Acetic Acid | 70-90°C | 0.5 to 5 hours | Alternative solvent for coupling |
Summary of Key Research Findings
The preparation of 5-amino-1,3,4-thiadiazole derivatives is well-established through cyclization of thiosemicarbazide and carbon disulfide under basic reflux conditions, yielding intermediates suitable for further functionalization.
Coupling with substituted benzonitrile derivatives bearing alkoxy groups such as isopropoxy is achieved under heated conditions in organic solvents, with reaction times varying from hours to days depending on substituents and solvent choice.
Purification typically involves aqueous extraction and acid-base precipitation, ensuring high purity of the final compound.
Reaction monitoring by TLC and HPLC is standard to confirm completion and purity of intermediates and final products.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
